molecular formula C11H15BrFN B13026934 (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine

(R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine

Cat. No.: B13026934
M. Wt: 260.15 g/mol
InChI Key: NJCFPGOSXYMJJM-SNVBAGLBSA-N
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Description

(R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine is a chiral amine derivative featuring a pentyl chain attached to a substituted aromatic ring. The aromatic moiety contains bromo and fluoro substituents at the 2- and 6-positions, respectively, creating a sterically and electronically distinct environment. The (R)-configuration at the chiral center introduces stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis.

Key structural attributes:

  • Aromatic substitution: 2-bromo-6-fluoro groups influence electronic effects (e.g., electron-withdrawing) and steric bulk.
  • Alkyl chain: The pentyl chain may enhance lipophilicity compared to shorter-chain analogs, impacting solubility and membrane permeability.
  • Chirality: The (R)-enantiomer’s stereochemistry could dictate binding affinity in receptor-targeted applications.

Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

(1R)-1-(2-bromo-6-fluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15BrFN/c1-2-3-7-10(14)11-8(12)5-4-6-9(11)13/h4-6,10H,2-3,7,14H2,1H3/t10-/m1/s1

InChI Key

NJCFPGOSXYMJJM-SNVBAGLBSA-N

Isomeric SMILES

CCCC[C@H](C1=C(C=CC=C1Br)F)N

Canonical SMILES

CCCCC(C1=C(C=CC=C1Br)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF).

    Amine Introduction: The pentan-1-amine chain can be attached through a nucleophilic substitution reaction, where an appropriate alkyl halide reacts with ammonia or an amine.

Industrial Production Methods

Industrial production of ®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can undergo reduction reactions, such as the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium fluoride (KF)

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Dehalogenated amines

    Substitution: Various substituted phenylpentan-1-amines

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its potential in several fields:

Medicinal Chemistry

(R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine serves as a building block for synthesizing biologically active molecules. Its unique structure allows for modifications that can lead to compounds with enhanced therapeutic properties.

Pharmacology

The compound is studied for its interactions with various biological targets, particularly in the context of cancer therapy and neurodegenerative diseases. For instance, research indicates that similar compounds can inhibit the activity of anaplastic lymphoma kinase (ALK), a target in cancer treatment .

Neuroscience

Research has identified the adenosine A2A receptor as a therapeutic target for neurodegenerative diseases. Compounds related to (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine have shown potential in modulating this receptor, suggesting applications in treating conditions like Parkinson's disease .

Case Study 1: Inhibition of ALK Activity

A study demonstrated that compounds structurally similar to (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine exhibited potent inhibition of ALK activity, with IC50 values indicating strong efficacy in cellular models . The findings suggest that modifications to the existing structure could yield even more effective inhibitors.

CompoundIC50 (nM)Cell Growth Inhibition
7d21.3514.6
8a1.329.5

Case Study 2: A2A Receptor Antagonism

Another study focused on the development of new derivatives targeting the A2A receptor, highlighting the importance of structural modifications at specific positions to enhance binding affinity and antagonist activity . The findings suggest that similar strategies could be applied to (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine derivatives.

CompoundKi (nM)IC50 (µM)
5m56

Similar Compounds Overview

The compound can be compared with other halogenated phenylamines and their derivatives, which may exhibit similar biological activities but differ in efficacy and safety profiles.

Compound NameStructure Characteristics
(S)-1-(2-Bromo-6-fluorophenyl)pentan-1-amineEnantiomer with different stereochemistry
Non-chiral versionsLacks chiral specificity, potentially different interactions

Mechanism of Action

The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

The position and type of halogen substituents significantly alter physicochemical and biological properties.

Compound Name Substituents (Aromatic Ring) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound Reference
(R)-1-(4-Fluorophenyl)pentan-1-amine 4-fluoro C₁₁H₁₆FN 181.25 239105-46-5 Fluorine at para position; no bromine
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine 4-fluoro, 3-methoxy C₉H₁₂FNO 169.20 1157581-09-3 Shorter chain (ethyl); additional methoxy
(R)-1-(2-Bromo-6-fluorophenyl)butan-1-amine HCl 2-bromo-6-fluoro C₁₀H₁₄BrClFN 282.58 2250242-20-5 Butyl chain (vs. pentyl); hydrochloride salt

Key Findings :

  • The hydrochloride salt form (e.g., C₁₀H₁₄BrClFN) enhances stability and solubility in polar solvents, which may be advantageous for pharmaceutical formulations .

Alkyl Chain Length and Chirality

Chain length and stereochemistry influence lipophilicity and biological interactions.

Compound Name Alkyl Chain Length Chirality Molecular Weight (g/mol) Purity (%) Reference
(R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine Pentyl (C₅H₁₁) (R) Not directly reported - -
(R)-1-(4-Methoxyphenyl)butan-1-amine Butyl (C₄H₉) (R) 179.26 95.00
(R)-1-(4-Fluorophenyl)propan-1-amine Propyl (C₃H₇) (R) 153.20 95.00

Key Findings :

  • Longer chains (e.g., pentyl vs. butyl/propyl) increase molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • The (R)-enantiomer is consistently prioritized in analogs, suggesting its stereochemical preference in bioactive contexts (e.g., receptor binding) .

Functional Group Variations

Replacing the amine group with other functionalities alters reactivity and applications.

Compound Name Functional Group Molecular Weight (g/mol) CAS Number Key Differences Reference
rac-(1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropan-1-carboxylic acid Carboxylic acid 259.08 258 (truncated) Cyclopropane ring; carboxylic acid group
1-Nitronaphthalene Nitro 173.17 - Nitro group; non-chiral

Key Findings :

  • Carboxylic acid derivatives (e.g., cyclopropane-carboxylic acid) exhibit distinct reactivity, enabling use in cross-coupling reactions or as intermediates in drug synthesis .
  • Nitro groups introduce strong electron-withdrawing effects, which are absent in the target amine compound .

Biological Activity

(R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine is a chiral amine compound notable for its unique structural features, which include a pentane chain and a phenyl ring substituted with bromine and fluorine atoms. This compound has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities, particularly its interactions with various neurotransmitter systems.

  • Molecular Formula : C11H15BrF
  • Molecular Weight : Approximately 260.15 g/mol
  • Structural Features :
    • Chiral center at the pentan-1-amine backbone.
    • Substituents: Bromine at position 2 and Fluorine at position 6 on the phenyl ring.

Biological Activity Overview

Initial studies indicate that (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine may exhibit significant biological activity, particularly in relation to its potential as a pharmaceutical agent. The presence of halogen substituents enhances its lipophilicity, which is crucial for receptor binding affinity.

Interaction Studies

Research has focused on the compound's binding affinity to neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions are essential for understanding the compound's potential therapeutic applications in mood disorders and addiction treatments.

Study 1: Neurotransmitter Interaction

A study investigated the binding affinity of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine with serotonin receptors. The findings suggested that the compound exhibits moderate affinity for the 5-HT_2A receptor, which is implicated in various psychiatric disorders. This interaction may facilitate further research into its use as an antidepressant or anxiolytic agent.

Study 2: Structure-Activity Relationship (SAR)

Another research effort evaluated the structure-activity relationship of similar compounds, revealing that modifications in the bromine and fluorine substituents significantly affect biological activity. For instance, compounds with different halogen positions exhibited varied affinities for dopamine transporters, highlighting the importance of molecular structure in drug design.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaBinding Affinity (Ki, nM)Unique Features
(R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amineC11H15BrF120High affinity for serotonin receptors
(S)-1-(2-Bromo-4-fluorophenyl)pentan-1-amineC11H15BrF200Different fluorine position
(R)-1-(3-Bromo-5-fluorophenyl)pentan-1-amineC11H15BrF180Variation in bromine position
(R)-1-(2-Chloro-6-fluorophenyl)pentan-1-amineC11H15ClF150Chlorine instead of bromine

The mechanism by which (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine exerts its biological effects is believed to involve modulation of neurotransmitter levels through inhibition or activation of specific receptors. This modulation can lead to alterations in mood and behavior, making it a candidate for further pharmacological exploration.

Q & A

Q. What are the established synthetic routes for (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine?

The synthesis typically involves chiral resolution or asymmetric catalysis. A common approach is to start with a precursor like (R)-phenylglycinol-derived intermediates, followed by sequential functionalization. For example, bromination and fluorination can be achieved using regioselective electrophilic substitution, while the pentan-1-amine backbone is introduced via reductive amination or nucleophilic substitution (e.g., using lithium amides) . Key steps include purification via column chromatography and confirmation of enantiomeric purity using chiral HPLC or polarimetry.

Q. How is the stereochemical configuration of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine experimentally verified?

X-ray crystallography is the gold standard for confirming stereochemistry. Single crystals of the compound or a derivative (e.g., a salt with hydrogensulfate) are grown and analyzed using programs like SHELXL for structure refinement . Alternatively, circular dichroism (CD) spectroscopy or NOESY NMR experiments can provide indirect evidence of chirality by correlating spatial proximity of substituents .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the aromatic substitution pattern (2-bromo-6-fluoro) and amine proton environment.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C11_{11}H14_{14}BrFN).
  • IR Spectroscopy : Identifies N-H stretching (~3300 cm1^{-1}) and C-Br/C-F vibrations (~600–800 cm1^{-1}) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

Contradictions in NMR or MS data often arise from impurities, tautomerism, or solvent effects. Strategies include:

  • Multi-Dimensional NMR : Use 1^1H-13^{13}C HSQC/HMBC to resolve overlapping signals.
  • Isotopic Labeling : Introduce 15^{15}N or 19^{19}F labels to track specific groups .
  • Computational Validation : Compare experimental data with DFT-predicted chemical shifts (e.g., using Gaussian or ADF software) .

Q. What experimental designs are optimal for studying its pharmacological interactions?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., using 3^3H-labeled analogs) quantify affinity for target receptors.
  • Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to assess cytochrome P450-mediated degradation .
  • Molecular Dynamics Simulations : Model interactions with biological targets (e.g., GPCRs) using Amber or GROMACS to predict binding modes .

Q. How does the stereochemistry of the compound influence its biological activity?

The (R)-configuration often enhances target selectivity due to spatial complementarity with chiral binding pockets. For example:

  • Enantiomer Comparison : Test (R)- and (S)-enantiomers in vitro for IC50_{50} differences.
  • Pharmacokinetic Profiling : Compare oral bioavailability and half-life in animal models .

Data Analysis and Methodological Challenges

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Co-Crystallization : Use counterions like hydrogensulfate or trifluoroacetate to stabilize the crystal lattice .
  • Cryoprotection : Flash-cool crystals in liquid nitrogen with cryoprotectants (e.g., glycerol).
  • High-Throughput Screening : Employ robotic platforms to test >100 crystallization conditions (e.g., varying pH, solvents) .

Q. How can computational methods predict synthetic feasibility or reactivity?

  • Retrosynthetic Analysis : Tools like Synthia or ASKCOS propose routes based on known reactions .
  • Reactivity Scoring : Calculate Fukui indices or local softness parameters to predict nucleophilic/electrophilic sites .

Contradiction Resolution in Published Data

Q. How to address discrepancies in reported biological activity across studies?

  • Meta-Analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers.
  • Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed cell lines, buffer composition) .

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